Ethyl 7-(4-chloro-2-methoxyphenyl)-7-oxoheptanoate
CAS No.: 951886-61-6
Cat. No.: VC2293209
Molecular Formula: C16H21ClO4
Molecular Weight: 312.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 951886-61-6 |
|---|---|
| Molecular Formula | C16H21ClO4 |
| Molecular Weight | 312.79 g/mol |
| IUPAC Name | ethyl 7-(4-chloro-2-methoxyphenyl)-7-oxoheptanoate |
| Standard InChI | InChI=1S/C16H21ClO4/c1-3-21-16(19)8-6-4-5-7-14(18)13-10-9-12(17)11-15(13)20-2/h9-11H,3-8H2,1-2H3 |
| Standard InChI Key | ZIJPTOJFRFEXAE-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCCCCC(=O)C1=C(C=C(C=C1)Cl)OC |
| Canonical SMILES | CCOC(=O)CCCCCC(=O)C1=C(C=C(C=C1)Cl)OC |
Introduction
In research settings, Ethyl 7-(4-chloro-2-methoxyphenyl)-7-oxoheptanoate may serve as a probe compound for studying structure-activity relationships or as a reference standard in analytical chemistry. Its well-defined structure makes it useful for investigating how specific functional groups and substitution patterns affect chemical reactivity and biological activity. Researchers might use this compound as a starting point for creating libraries of structurally related compounds, systematically varying substituents to optimize desired properties.
The compound could also find applications in materials science, potentially contributing to the development of specialty polymers, coatings, or other materials with specific properties. The aromatic portion with its substituents might impart interesting photophysical properties, while the ester functionality could participate in polymerization reactions or serve as an anchoring point for attaching the molecule to surfaces or other materials. As research in these areas progresses, new applications for Ethyl 7-(4-chloro-2-methoxyphenyl)-7-oxoheptanoate may emerge, expanding its utility beyond current known uses.
Structure-Activity Relationships and Chemical Reactivity
The chemical reactivity of Ethyl 7-(4-chloro-2-methoxyphenyl)-7-oxoheptanoate is largely determined by its multiple functional groups, each contributing distinct reactivity patterns. The ester functionality is susceptible to nucleophilic attack, potentially undergoing hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction could be particularly relevant in biological systems, where esterases might catalyze the hydrolysis, potentially releasing a bioactive carboxylic acid derivative.
The ketone group represents another reactive center, capable of participating in various carbonyl reactions including reduction to an alcohol, nucleophilic addition, or condensation reactions with nucleophiles such as amines or hydrazines. The aromatic ring with its chloro and methoxy substituents exhibits altered reactivity compared to unsubstituted benzene due to the electronic effects of these groups. The methoxy group acts as an electron-donating group, activating the ring toward electrophilic aromatic substitution, particularly at positions ortho and para to itself, while the chloro group has a mild deactivating effect but directs substitution to the ortho and para positions.
Structural Comparisons with Analogous Compounds
Comparing Ethyl 7-(4-chloro-2-methoxyphenyl)-7-oxoheptanoate with structurally related compounds provides valuable insights into how specific structural features influence chemical and biological properties. The table below highlights key differences between this compound and several analogous molecules:
These structural comparisons illustrate how modifications to the basic molecular framework can significantly alter physical properties, chemical reactivity, and potential biological activities. The presence or absence of an aromatic ring, the nature and position of substituents on that ring, and the positioning of functional groups along the aliphatic chain all contribute to the unique characteristics of each compound. Such structure-activity relationships are valuable for guiding the design of new compounds with desired properties for specific applications.
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